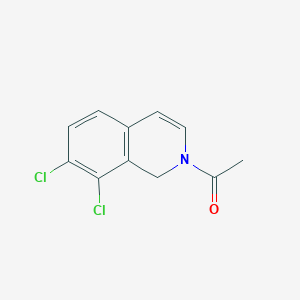
1-(7,8-Dichloroisoquinolin-2(1H)-yl)ethan-1-one
カタログ番号 B1642963
分子量: 242.1 g/mol
InChIキー: WCIYACVDZTXPGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04200754
Procedure details


To a suspension of 91 g. (0.682 m.) of aluminum chloride in 1400 ml. of 1,2-dichloroethane was added a solution of N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal (45.5 g., 0.149 m.) in 230 ml. of 1,2-dichloroethane over an hour, the temperature staying below 30° C. The mixture was then cooled to 0° C. and 1000 ml. of 40% NaOH was added. The mixture was stirred and the layers separated. The aqueous fraction was extracted with 500 ml. of 1,2-dichloroethane and the combined organic layers were washed with 300 ml. of water and dried over magnesium sulfate. Evaporation and trituration with ether gave 2-acetyl-7,8-dichloro-1,2-dihydroisoquinoline.



Name
N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal
Quantity
45.5 g
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[Cl-:1].[Al+3].[Cl-].[Cl-].CO[CH:7](OC)[CH:8]([N:10]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[CH:16]=1)[C:11](=[O:13])[CH3:12])Cl.[OH-].[Na+]>ClCCCl>[C:11]([N:10]1[CH:8]=[CH:7][C:20]2[C:15](=[C:16]([Cl:1])[C:17]([Cl:21])=[CH:18][CH:19]=2)[CH2:14]1)(=[O:13])[CH3:12] |f:0.1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Four
|
Name
|
N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal
|
|
Quantity
|
45.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(Cl)N(C(C)=O)CC1=CC(=CC=C1)Cl)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a suspension of 91 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
staying below 30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous fraction was extracted with 500 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
of 1,2-dichloroethane and the combined organic layers were washed with 300 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of water and dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation and trituration with ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CC2=C(C(=CC=C2C=C1)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
